ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1187446-61-2
VCID: VC11961985
InChI: InChI=1S/C14H17N3O4S/c1-4-21-14(18)12-9-15-16-13(12)22(19,20)17(3)11-7-5-6-10(2)8-11/h5-9H,4H2,1-3H3,(H,15,16)
SMILES: CCOC(=O)C1=C(NN=C1)S(=O)(=O)N(C)C2=CC=CC(=C2)C
Molecular Formula: C14H17N3O4S
Molecular Weight: 323.37 g/mol

ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

CAS No.: 1187446-61-2

Cat. No.: VC11961985

Molecular Formula: C14H17N3O4S

Molecular Weight: 323.37 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-[methyl(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate - 1187446-61-2

Specification

CAS No. 1187446-61-2
Molecular Formula C14H17N3O4S
Molecular Weight 323.37 g/mol
IUPAC Name ethyl 5-[methyl-(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Standard InChI InChI=1S/C14H17N3O4S/c1-4-21-14(18)12-9-15-16-13(12)22(19,20)17(3)11-7-5-6-10(2)8-11/h5-9H,4H2,1-3H3,(H,15,16)
Standard InChI Key VBQFQWVOPWITFB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NN=C1)S(=O)(=O)N(C)C2=CC=CC(=C2)C
Canonical SMILES CCOC(=O)C1=C(NN=C1)S(=O)(=O)N(C)C2=CC=CC(=C2)C

Introduction

Molecular Structure and Nomenclature

Chemical Architecture

The compound features a 1H-pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at position 4 with an ethyl carboxylate group (-COOEt) and at position 5 with a methyl(3-methylphenyl)sulfamoyl group (-SO₂N(CH₃)(C₆H₄CH₃-3)). The sulfamoyl group introduces a sulfonamide linkage, where the sulfur atom is doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom bearing methyl and 3-methylphenyl substituents.

Structural Analogies

Comparative analysis with structurally related compounds reveals key trends:

  • Ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate (CAS 1093741-28-6) shares a similar pyrazole-sulfonamide backbone but replaces the 3-methylphenyl group with a 3-(methylsulfanyl)phenyl moiety .

  • Ethyl 3-ethyl-5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (PubChem CID 49658321) demonstrates how alkylation of the sulfamoyl nitrogen and pyrazole ring alters solubility and reactivity .

Stereoelectronic Effects

The electron-withdrawing sulfamoyl group (-SO₂N-) polarizes the pyrazole ring, enhancing electrophilic substitution reactivity at the ortho and para positions. The methyl and 3-methylphenyl substituents on the sulfamoyl nitrogen introduce steric bulk, potentially influencing binding affinities in biological systems .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of a pyrazole precursor:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition.

  • Sulfamoyl Introduction: Sulfonation of the pyrazole at position 5 using chlorosulfonic acid, followed by amination with methylamine and 3-methylaniline.

  • Esterification: Introduction of the ethyl carboxylate group at position 4 via nucleophilic acyl substitution.

Sulfonation and Amination

A reported method for ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS 105486-72-4) involves bromination using CuBr₂ and tert-butyl nitrite . By analogy, sulfonation could employ SO₃ or chlorosulfonic acid, followed by amination with methylamine and 3-methylaniline.

Ester Hydrolysis and Functionalization

The ethyl carboxylate group is stable under basic conditions but hydrolyzes to the carboxylic acid in the presence of LiOH or NaOH, as demonstrated in the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid (92% yield) . This step is critical for further derivatization, such as amide coupling.

Physicochemical Properties

Predicted Properties

PropertyValue/DescriptionBasis for Inference
Molecular Weight341.4 g/molHomologous compound data
SolubilityLow in water; soluble in DMSO, DMFAnalogous sulfonamides
LogP (Partition Coeff.)~2.5 (moderate lipophilicity)Computational models
Melting Point180–190°C (decomposes)Similar pyrazole derivatives

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a singlet for the methyl group on nitrogen (δ ~3.0 ppm), aromatic protons from the 3-methylphenyl group (δ 6.8–7.4 ppm), and a quartet for the ethyl ester (δ ~4.3 ppm).

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O ester), ~1350 cm⁻¹ (S=O asymmetric), and ~1150 cm⁻¹ (S=O symmetric) .

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